molecular formula C6H5N2O3- B8740430 2-Amino-4-nitrophenolate

2-Amino-4-nitrophenolate

Cat. No. B8740430
M. Wt: 153.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-M
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Patent
US04329503

Procedure details

The preparation of sodium 2,4-dinitrophenolate and the hydrosulphide reduction to give sodium 2-amino-4-nitrophenolate is carried out in accordance with the statements of Example 8. When the reduction has ended, the sulphur-containing 2-amino-4-nitrophenolate solution is added to 310 parts of 30% strength aqueous hydrochloric acid. The sulphur is filtered off from the solution of 2-amino-4-nitro-phenol hydrochloride and 8 parts of concentrated hydrosulphite (sodium dithionite) are added to the filtrate. A pH value of 3.9 is then established with 30% strength sodium hydroxide solution and the 2-amino-4-nitrophenol suspension is cooled to 0°-5° C. After filtration, 190 g of 74.8% strength 2-amino-4-nitrophenol, corresponding to 142.1 g of 100% pure 2-amino-4-nitrophenol (92% of theory, relative to 2,4-dinitrochlorobenzene) are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S].[NH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[O-:12].Cl>>[NH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The sulphur is filtered off from the solution of 2-amino-4-nitro-phenol hydrochloride and 8 parts of concentrated hydrosulphite (sodium dithionite)
ADDITION
Type
ADDITION
Details
are added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
the 2-amino-4-nitrophenol suspension is cooled to 0°-5° C
FILTRATION
Type
FILTRATION
Details
After filtration, 190 g of 74.8% strength 2-amino-4-nitrophenol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 142.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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